Cas no 1804402-08-1 (Ethyl 2,6-bis(trifluoromethyl)-4-iodophenylacetate)

Ethyl 2,6-bis(trifluoromethyl)-4-iodophenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2,6-bis(trifluoromethyl)-4-iodophenylacetate
-
- インチ: 1S/C12H9F6IO2/c1-2-21-10(20)5-7-8(11(13,14)15)3-6(19)4-9(7)12(16,17)18/h3-4H,2,5H2,1H3
- InChIKey: XGMNAQMRYWSTTF-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C(F)(F)F)C(CC(=O)OCC)=C(C(F)(F)F)C=1
計算された属性
- せいみつぶんしりょう: 425.95515 g/mol
- どういたいしつりょう: 425.95515 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 344
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 4.5
- ぶんしりょう: 426.09
Ethyl 2,6-bis(trifluoromethyl)-4-iodophenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013034136-1g |
Ethyl 2,6-bis(trifluoromethyl)-4-iodophenylacetate |
1804402-08-1 | 97% | 1g |
1,460.20 USD | 2021-06-22 |
Ethyl 2,6-bis(trifluoromethyl)-4-iodophenylacetate 関連文献
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
Ethyl 2,6-bis(trifluoromethyl)-4-iodophenylacetateに関する追加情報
Ethyl 2,6-bis(trifluoromethyl)-4-iodophenylacetate: A Comprehensive Overview
Ethyl 2,6-bis(trifluoromethyl)-4-iodophenylacetate (CAS No. 1804402-08-1) is a highly specialized organic compound with significant applications in modern chemical research and synthesis. This compound is characterized by its unique structure, which includes a phenyl ring substituted with two trifluoromethyl groups at the 2 and 6 positions, an iodine atom at the 4 position, and an ethyl ester group attached to the acetate moiety. The combination of these substituents makes it a valuable intermediate in various chemical reactions, particularly in the field of medicinal chemistry and materials science.
The trifluoromethyl groups present in the molecule are known for their electron-withdrawing properties, which significantly influence the electronic characteristics of the aromatic ring. This feature is particularly advantageous in reactions requiring directing effects or stabilization of intermediates. Recent studies have highlighted the role of such fluorinated compounds in enhancing the bioavailability and pharmacokinetic profiles of drugs, making Ethyl 2,6-bis(trifluoromethyl)-4-iodophenylacetate a promising candidate for drug development.
The presence of an iodine atom at the para position introduces additional reactivity to the molecule. Iodine is a good leaving group in substitution reactions, making this compound highly versatile in nucleophilic aromatic substitution reactions. Researchers have utilized this property to synthesize a variety of derivatives with tailored functionalities. For instance, recent advancements in Suzuki-Miyaura coupling reactions have demonstrated the potential of this compound as a substrate for constructing biaryl structures, which are widely used in pharmaceuticals and agrochemicals.
Ethyl 2,6-bis(trifluoromethyl)-4-iodophenylacetate also finds applications in materials science, particularly in the synthesis of advanced polymers and optoelectronic materials. The acetate group serves as a protecting group during synthesis, ensuring stability during reaction steps. Upon deprotection, the resulting carboxylic acid can be further functionalized to create materials with specific mechanical or electronic properties.
Recent studies have explored the use of this compound in click chemistry and other modular synthetic strategies. Its ability to undergo multiple transformations without compromising stability has made it a preferred choice for researchers aiming to construct complex molecules efficiently. Moreover, its compatibility with various solvents and reaction conditions makes it suitable for large-scale synthesis processes.
In terms of synthesis, Ethyl 2,6-bis(trifluoromethyl)-4-iodophenylacetate can be prepared through a variety of routes, including Friedel-Crafts acylation and subsequent substitution reactions. The choice of synthetic pathway depends on the availability of starting materials and desired purity levels. Researchers have also investigated green chemistry approaches to minimize waste and improve sustainability during its production.
The unique combination of substituents in Ethyl 2,6-bis(trifluoromethyl)-4-iodophenylacetate makes it an ideal candidate for exploring new chemical space in drug discovery programs. Its ability to modulate pharmacodynamic properties such as solubility and permeability has been extensively studied using computational modeling techniques. These insights have paved the way for its application in designing novel therapeutic agents targeting various disease states.
Furthermore, recent advancements in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have enabled precise characterization of this compound. These tools are essential for confirming its structure and ensuring consistency across different batches during production.
In conclusion, Ethyl 2,6-bis(trifluoromethyl)-4-iodophenylacetate stands out as a versatile building block with immense potential across diverse fields of chemical research. Its unique structural features and reactivity make it an invaluable tool for scientists striving to push the boundaries of molecular innovation.
1804402-08-1 (Ethyl 2,6-bis(trifluoromethyl)-4-iodophenylacetate) 関連製品
- 1270097-85-2(4-(4-Chlorophenyl)-L-phenylalanine)
- 1805688-24-7(2-Bromo-1-(2-ethoxy-3-(trifluoromethyl)phenyl)propan-1-one)
- 2188279-34-5(4-(thiophen-3-yl)-N-{1-5-(trifluoromethyl)pyridin-2-ylpyrrolidin-3-yl}benzamide)
- 1210279-13-2(3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide)
- 684232-00-6(2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide)
- 2172003-86-8(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}-2-methylbutanoic acid)
- 794566-73-7(5-(cyclopentylmethyl)-1,2-oxazol-3-amine)
- 1215852-91-7(3-(4-bromophenyl)-8-(3-chloro-4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one)
- 923773-32-4([(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 1H-indole-2-carboxylate)
- 2137646-47-8(3,5-dimethyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)methyl-1H-pyrazol-4-amine)



